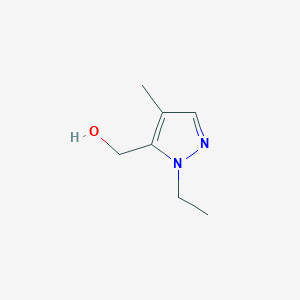

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

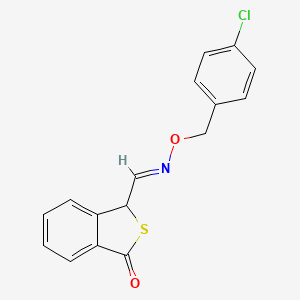

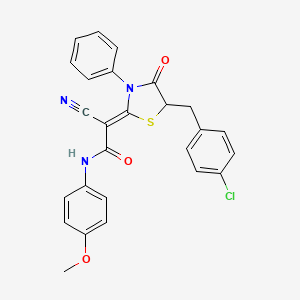

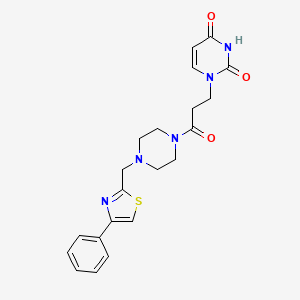

“(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol” is a chemical compound with a molecular weight of 140.19 . Its IUPAC name is “(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol” and its InChI code is "1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3" .

Molecular Structure Analysis

The molecular structure of “(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol” can be represented by the InChI code "1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3" . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The exact spatial arrangement of these atoms can be determined by various spectroscopic methods and is often represented in a three-dimensional molecular model.

科学的研究の応用

Antimicrobial and Anticancer Agents

- Research has shown that novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibit significant antimicrobial and anticancer activities. Some compounds in this category demonstrated higher anticancer activity than the reference drug, doxorubicin, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Pyrazole Derivatives

- A computational study was conducted on the synthesis reaction of new pyrazolyl α-amino esters derivatives, emphasizing the economical synthesis strategy for these products. These compounds hold potential as active biomolecules (Mabrouk et al., 2020).

Catalytic Applications

- In situ copper (II) complexes with pyrazole and pyridine-based ligands, including derivatives of 1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol, have been investigated for their catecholase activities. The study provides insights into the rate of reaction and potential applications in catalysis (Mouadili et al., 2013).

Synthesis and Characterization

- The synthesis of various pyrazole and triazole derivatives, including those similar to the specified compound, has been explored. These syntheses are characterized by methods like NMR, IR, MS, and elemental analysis, highlighting the diversity of potential derivatives and applications (Cao, Quan, & Dong, 2008).

Analytical Chemistry and Spectroscopy

- Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and analyzed using spectroscopic techniques. These compounds demonstrate interesting optical properties, which could have applications in analytical chemistry (Zheng et al., 2011).

Corrosion Inhibition

- Pyridine–pyrazole type organic compounds, including derivatives of the specified compound, have been studied for their role in inhibiting corrosion of steel. These studies reveal the efficiency of these compounds as inhibitors and their potential applications in material science (Tebbji et al., 2005).

Pharmaceutical Research

- Certain pyrazole derivatives have been synthesized and evaluated for their central nervous system depressant activity, anticonvulsant properties, and low acute toxicity. These findings suggest potential pharmaceutical applications (Butler, Wise, & Dewald, 1984).

作用機序

Target of Action

Pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .

Mode of Action

Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

特性

IUPAC Name |

(2-ethyl-4-methylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHKGOWSJNRTBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)

![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)